2-(Benzylsulfanyl)-4,6,7-trimethylquinazoline
Description
2-(Benzylsulfanyl)-4,6,7-trimethylquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a benzylsulfanyl group at the 2-position and three methyl groups at the 4, 6, and 7 positions of the quinazoline ring
Properties
IUPAC Name |
2-benzylsulfanyl-4,6,7-trimethylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-9-16-14(3)19-18(20-17(16)10-13(12)2)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIDLTPWJWJNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4,6,7-trimethylquinazoline typically involves the reaction of 2-mercapto-4,6,7-trimethylquinazoline with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiol group of the 2-mercaptoquinazoline attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4,6,7-trimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4,6,7-trimethylquinazoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the quinazoline ring can participate in π-π stacking interactions with aromatic residues. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzenecarboxylic acid
- 2-(Benzylsulfanyl)benzothiazole
- 2-(Benzylsulfanyl)benzylideneimidazolone
Uniqueness
2-(Benzylsulfanyl)-4,6,7-trimethylquinazoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three methyl groups on the quinazoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(Benzylsulfanyl)-4,6,7-trimethylquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2S. The compound features a quinazoline core substituted with a benzylthio group and three methyl groups at specific positions (4, 6, and 7), which may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell wall integrity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : The compound could modulate receptor activity linked to apoptosis and cell proliferation.
Study on Anticancer Activity
In a controlled laboratory setting, researchers treated human cancer cell lines (e.g., MCF-7 for breast cancer) with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability with an IC50 value determined at approximately 15 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
Antimicrobial Efficacy Assessment
A separate study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The compound exhibited MIC values ranging from 32 to 64 µg/mL against tested strains, indicating moderate antibacterial activity.
Data Summary
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Mechanism | Inhibits kinases; modulates receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
